molecular formula C59H84N18O14 B6303644 (D-His2)-Goserelin CAS No. 1926163-37-2

(D-His2)-Goserelin

Cat. No.: B6303644
CAS No.: 1926163-37-2
M. Wt: 1269.4 g/mol
InChI Key: BLCLNMBMMGCOAS-NNUSRHINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(D-His2)-Goserelin is a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH). It is used primarily in the treatment of hormone-sensitive cancers such as prostate and breast cancer. The compound works by inhibiting the release of gonadotropins, which in turn reduces the production of sex hormones like testosterone and estrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (D-His2)-Goserelin involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The first amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid in the sequence is added using coupling reagents like HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using automated peptide synthesizers. These machines can handle multiple synthesis cycles simultaneously, increasing efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis.

Chemical Reactions Analysis

Types of Reactions

(D-His2)-Goserelin undergoes various chemical reactions, including:

    Oxidation: The histidine residue can be oxidized to form oxo-histidine.

    Reduction: Disulfide bonds in the peptide can be reduced to thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like HBTU.

Major Products

    Oxidation: Oxo-histidine derivatives.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

(D-His2)-Goserelin has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in regulating hormone levels and its effects on cellular processes.

    Medicine: Widely used in clinical trials for treating hormone-sensitive cancers and other conditions like endometriosis.

    Industry: Employed in the development of new peptide-based drugs and therapeutic agents.

Mechanism of Action

(D-His2)-Goserelin exerts its effects by binding to the GnRH receptor in the pituitary gland. This binding initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). continuous administration leads to receptor desensitization, resulting in decreased secretion of LH and FSH. This ultimately reduces the production of sex hormones like testosterone and estrogen, which are crucial for the growth of hormone-sensitive tumors.

Comparison with Similar Compounds

Similar Compounds

    Leuprolide: Another GnRH analog used in the treatment of prostate cancer.

    Triptorelin: A synthetic decapeptide similar to (D-His2)-Goserelin, used for similar medical conditions.

    Buserelin: Another GnRH analog with similar applications.

Uniqueness

This compound is unique due to its specific amino acid sequence and its high affinity for the GnRH receptor. This makes it particularly effective in reducing hormone levels and treating hormone-sensitive cancers.

Properties

IUPAC Name

(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H84N18O14/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90)/t38-,39-,40-,41-,42-,43+,44-,45+,46-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCLNMBMMGCOAS-NNUSRHINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H84N18O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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